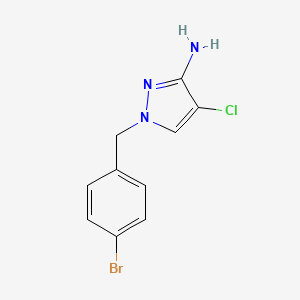
1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The bromobenzyl and chloro groups suggest that this compound may have been synthesized for specific chemical or biological properties .
Scientific Research Applications
-
Neuroscience Research
- Application : This compound has been found to act as a dopamine and serotonin agonist. This makes it useful in studying the mechanisms of these neurotransmitters in the brain.
- Methods : The compound is likely used in in vitro or in vivo studies to observe its effects on neurotransmitter activity.
- Results : The specific outcomes of these studies are not detailed in the available information.
-
Pharmaceutical Research
- Application : A similar compound, (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, has been synthesized and evaluated for its biological activity .
- Methods : Its structure was confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .
- Results : The compound was found to have potential therapeutic applications, although the specific results are not detailed in the available information .
-
Antimicrobial Research
- Application : Novel compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized and tested for antimicrobial action .
- Methods : The compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .
- Results : The compounds showed promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
-
Chemical Synthesis
- Application : 1-(4-Bromobenzyl)piperazine is a chemical used in the synthesis of various other compounds .
- Methods : The specific methods of application or experimental procedures are not detailed in the available information .
- Results : The outcomes of these syntheses are not detailed in the available information .
-
Biological Evaluation
- Application : A similar compound, (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, has been synthesized and evaluated for its biological activity .
- Methods : Its structure was confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .
- Results : The compound was found to have potential therapeutic applications, although the specific results are not detailed in the available information .
- Chemical Synthesis
- Application : 1-(4-Bromobenzyl)piperazine is a chemical used in the synthesis of various other compounds .
- Methods : The specific methods of application or experimental procedures are not detailed in the available information .
- Results : The outcomes of these syntheses are not detailed in the available information .
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-chloropyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c11-8-3-1-7(2-4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWODEPNWNACLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)N)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213307 |
Source


|
| Record name | 1-[(4-Bromophenyl)methyl]-4-chloro-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine | |
CAS RN |
956440-85-0 |
Source


|
| Record name | 1-[(4-Bromophenyl)methyl]-4-chloro-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956440-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromophenyl)methyl]-4-chloro-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)






